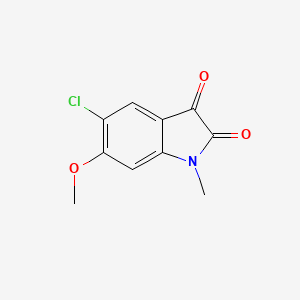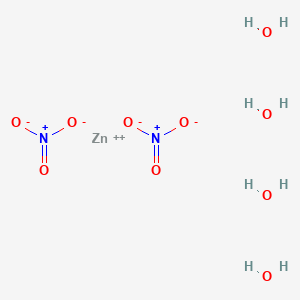
Zinc nitrate, tetrahydrate
Overview
Description
Zinc nitrate tetrahydrate is a white crystalline salt that is highly soluble in water . It is often used in various industrial and scientific applications . It is a colorless and odorless crystalline solid with a tetragonal structure . It is used as an analytical reagent, catalyst, and as a mordant in dyeing . It is also used in electro galvanizing, the rubber industry, and in the water treatment industry .
Synthesis Analysis
Zinc nitrate is usually prepared by dissolving zinc metal, zinc oxide, or related materials in nitric acid . A study has described the fabrication of sisal-like ZnO microstructures using a hydrothermal route with an HMT aqueous solution containing zinc nitrate tetrahydrate as the crystalline zinc source .Molecular Structure Analysis
The molecular formula of Zinc nitrate tetrahydrate is H8N2O10Zn . Its average mass is 199.475 Da and its monoisotopic mass is 197.958679 Da .Chemical Reactions Analysis
Zinc nitrate undergoes thermal decomposition on heating to form zinc oxide, oxygen, and nitrogen dioxide .Physical And Chemical Properties Analysis
Zinc nitrate tetrahydrate is a colorless and odorless crystalline solid with a tetragonal structure . It has a density of 2.065 g/cm3 at 15°C . It is highly soluble in water, about 184 g/100mL water at 20°C . The aqueous solution is acidic, the pH of a 5% solution is about 5.1 . It is also very soluble in alcohol .Scientific Research Applications
Synthesis of Zinc Oxide (ZnO) Nanoparticles : Zinc nitrate is used as a precursor in the precipitation method to synthesize hexagonal ZnO nanoparticles. These nanoparticles exhibit unique dielectric properties at low temperatures, making them suitable for applications in electronic materials and devices (Lanje et al., 2013).
Agricultural Applications : In agriculture, zinc nitrate is used to enhance growth and yield in crops. It acts as a source of zinc in nano zinc oxide (nano ZnO) formulations, which significantly increases crop yield and biomass accumulation compared to traditional zinc nitrate treatments (Sheoran et al., 2021).
Fabrication of Al-Doped ZnO Nanorods : Zinc nitrate tetrahydrate serves as a crucial component in the hydrothermal process for synthesizing well-aligned Al-doped ZnO nanorods on Si substrates. These nanorods are characterized for their structural and luminescent properties, which are important for various technological applications (Tsai et al., 2010).
Optical Properties of ZnO Nanoparticles : Zinc nitrate hexahydrate is used in the wet chemical synthesis of ZnO nanoparticles, which demonstrate a blueshift in the optical band gap. Such properties are critical for applications in optoelectronics and photonics (Debanath & Karmakar, 2013).
Photocatalytic Applications : Zinc nitrate hexahydrate is employed in the solvothermal synthesis of Ag/ZnO micro/nanostructures. These structures show promising photocatalytic results, making them viable for environmental applications (Muñoz-Fernandez et al., 2017).
Synthesis of Hollow ZnO Microspheres : Using zinc nitrate tetrahydrate, hollow microspheres of ZnO–cysteine hybrid material are synthesized. These microspheres have potential uses in various material science applications (Weinzierl et al., 2008).
Biomedical Applications of ZnO Nanoparticles : Zinc nitrate is pivotal in the synthesis of ZnO nanoparticles, which exhibit significant biomedical potential, including antimicrobial and anticancer activities. These nanoparticles are also explored as drug carriers (Mishra et al., 2017).
Foliar Fertilization in Agriculture : In agriculture, zinc nitrate forms the basis of zinc hydroxy nitrate suspensions used for foliar fertilization. This application significantly improves maize grain yield and quality (Ivanov et al., 2019).
Mechanism of Action
Target of Action
Zinc nitrate tetrahydrate primarily targets the respiratory system . Zinc ions are essential for numerous physiological processes and serve as a key component in many signal transduction processes .
Mode of Action
Zinc nitrate tetrahydrate is known to cause oxidative stress, leading to lipid peroxidation . It is typically encountered as a hexahydrate and is soluble in both water and alcohol . The compound undergoes a series of conformational changes in the transporters, which is necessary for a comprehensive understanding of its transport mechanisms .
Biochemical Pathways
Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several Zn-dependent proteins, including transcription factors and enzymes of key cell signaling pathways . These pathways are involved in proliferation, apoptosis, and antioxidant responses .
Pharmacokinetics
It is known that the compound is highly soluble in water and alcohol, which suggests it may have good bioavailability
Result of Action
On heating, zinc nitrate tetrahydrate undergoes thermal decomposition to form zinc oxide, nitrogen dioxide, and oxygen . The resulting zinc oxide has been used for the generation of various ZnO-based structures, including nanowires .
Action Environment
The action of zinc nitrate tetrahydrate can be influenced by environmental factors. For example, its solubility can be affected by the temperature of the environment . It is also an oxidant and may explode on heating , suggesting that its stability and efficacy could be influenced by environmental conditions such as temperature and the presence of other chemicals.
Safety and Hazards
Future Directions
Zinc deficiency in humans is a global issue and strategies to counter it are being developed . One of the main reasons for zinc deficiency is the lack of zinc in the soil . One of the strategies being explored is the use of zinc biofertilizers to improve the zinc status of the soil to grow zinc-dense cereals .
Biochemical Analysis
Biochemical Properties
Zinc Nitrate Tetrahydrate plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. Zinc, an essential trace element, serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes . Zinc transporters take up/release zinc ions (Zn 2+) across biological membranes and maintain intracellular and intra-organellar Zn 2+ homeostasis .
Cellular Effects
The effects of Zinc Nitrate Tetrahydrate on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Zinc deficiency causes several human diseases, and zinc supplements have beneficial effects on human health .
Molecular Mechanism
Zinc Nitrate Tetrahydrate exerts its effects at the molecular level through a series of conformational changes in the transporters . It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Zinc Nitrate Tetrahydrate vary with different dosages in animal models. While specific studies on Zinc Nitrate Tetrahydrate are limited, zinc supplementation can relieve the severity of Inflammatory Bowel Disease (IBD) especially in patients with zinc deficiency .
Metabolic Pathways
Zinc Nitrate Tetrahydrate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Zinc Nitrate Tetrahydrate is transported and distributed within cells and tissues. Zinc transporters regulate Zn levels by controlling Zn influx and efflux between extracellular and intracellular compartments, thus, modulating the Zn concentration and distribution .
Subcellular Localization
Zinc transporters, which would handle the transport of Zinc Nitrate Tetrahydrate, are found in all aspects of life .
properties
IUPAC Name |
zinc;dinitrate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.4H2O.Zn/c2*2-1(3)4;;;;;/h;;4*1H2;/q2*-1;;;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYBRCJPMDQKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O10Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724844 | |
| Record name | Zinc nitrate--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19154-63-3 | |
| Record name | Zinc nitrate--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitric acid, zinc salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of zinc nitrate tetrahydrate?
A1: The molecular formula of zinc nitrate tetrahydrate is Zn(NO3)2•4H2O. Its molecular weight is 297.49 g/mol.
Q2: Is there any spectroscopic data available for zinc nitrate tetrahydrate?
A2: While the provided research papers primarily focus on the application of zinc nitrate tetrahydrate as a precursor for ZnO nanostructures, techniques like FTIR are used to confirm the formation of Zn-O bonds. [] Further spectroscopic investigations are needed to comprehensively characterize the compound.
Q3: What happens when zinc nitrate tetrahydrate is heated?
A3: Upon heating, zinc nitrate tetrahydrate undergoes dehydration, losing its water molecules. Further heating leads to decomposition, forming zinc oxide (ZnO), nitrogen oxides, and oxygen. []
Q4: How is zinc nitrate tetrahydrate used in material science?
A4: Zinc nitrate tetrahydrate is a common precursor for synthesizing zinc oxide (ZnO) nanostructures. It decomposes upon heating to form ZnO, making it valuable in various applications. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What types of ZnO nanostructures can be synthesized using zinc nitrate tetrahydrate?
A5: Research demonstrates the successful synthesis of various ZnO nanostructures using zinc nitrate tetrahydrate, including nanorods, [, , , , , , , , , , , , ] nanoflowers, [, , , ] nanosheets, [] and nanonails. []
Q6: What methods are employed to synthesize ZnO nanostructures using zinc nitrate tetrahydrate?
A6: Common synthesis methods utilizing zinc nitrate tetrahydrate include hydrothermal, [, , , , , , , , , , , , , , , , ] sol-gel, [, , , ] precipitation, [, ] and chemical bath deposition. [, , , , , , , ]
Q7: What factors influence the morphology of ZnO nanostructures synthesized using zinc nitrate tetrahydrate?
A7: Several factors influence the final morphology, including precursor concentration, [, , , , , , , , , ] reaction temperature, [, , , , , , , , , , , , , , , , ] pH, [, ] reaction time, [, , , , , , , , , , , , , , , , ] the presence of capping agents, [, ] and the type of substrate used for growth. [, , ]
Q8: What are the potential applications of ZnO nanostructures derived from zinc nitrate tetrahydrate?
A8: ZnO nanostructures demonstrate promising potential for various applications, including:
- Photoanode materials in dye-sensitized solar cells (DSSCs): ZnO nanostructures with high surface area and improved light scattering enhance the efficiency of DSSCs. [, , , ]
- Gas sensors: The high surface area and unique electrical properties of ZnO nanostructures enable sensitive gas detection. [, , , ]
- Transparent heaters: The combination of optical transparency and electrical conductivity makes ZnO nanostructures suitable for transparent heater applications. [, ]
- Photocatalysts: ZnO nanostructures exhibit photocatalytic activity, making them effective in degrading organic pollutants like dyes. [, ]
- Piezoelectric nanogenerators: The piezoelectric properties of ZnO nanostructures can be harnessed for energy harvesting devices. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B578946.png)


![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, 2,3,8,8a-ba--tetrahydro-3-methyl- (8CI)](/img/no-structure.png)
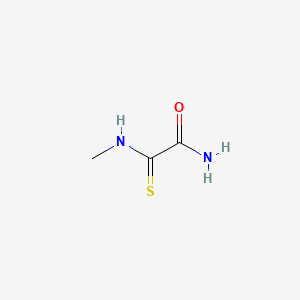
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide](/img/structure/B578953.png)
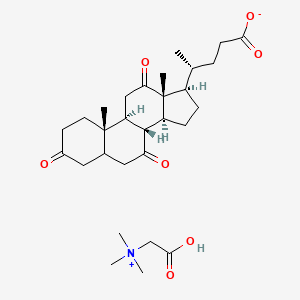

![5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride](/img/structure/B578959.png)
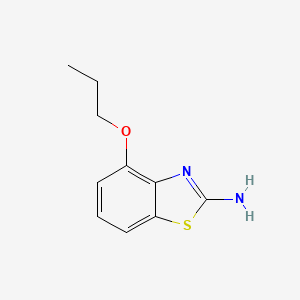
![1-[2-Chloro-4-[3-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione](/img/structure/B578961.png)
